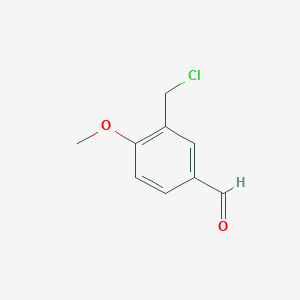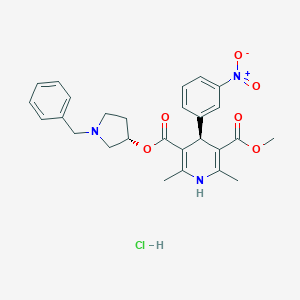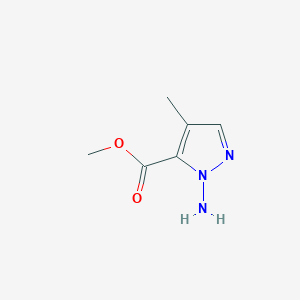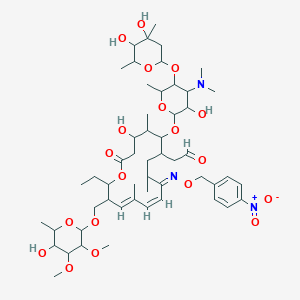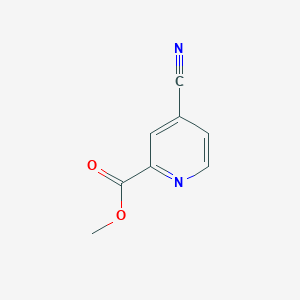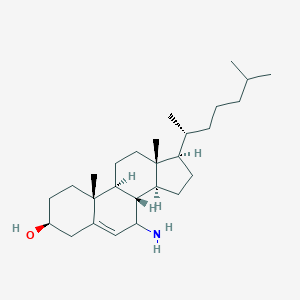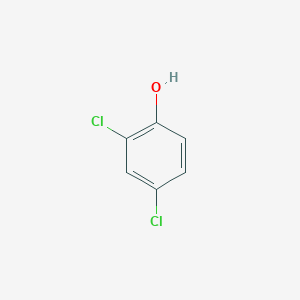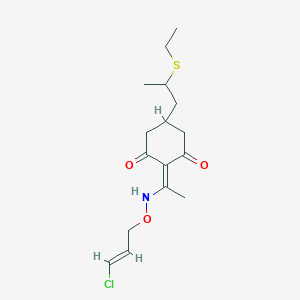
C-Demethyl Clethodim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-Demethyl Clethodim is a yellow to brown solid and a metabolite of Clethodim, a selective herbicide. It is primarily used in agricultural settings to control a variety of broadleaf weeds and some grass crops . The compound is known for its high selectivity and effectiveness in weed control.
科学的研究の応用
C-Demethyl Clethodim has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in proteomics research and has been studied for its toxicogenetic, biochemical, and anatomical effects on plants . Additionally, it is used to study the metabolic profile and behavior of herbicides in various crops .
作用機序
Target of Action
C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .
Mode of Action
This compound is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .
Biochemical Pathways
The inhibition of acetyl coenzyme A carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .
Result of Action
The result of this compound’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound
生化学分析
Biochemical Properties
C-Demethyl Clethodim interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit lipid , which is a key component of cell membranes and plays a crucial role in cell structure and function. The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to demonstrate phytotoxicity, inhibiting germination and root growth at certain concentrations . It also influences cell function by affecting the enzymatic activity of catalase and ascorbate peroxidase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . This inhibition disrupts the normal functioning of the cell, leading to the observed effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the herbicide demonstrates phytotoxicity, inhibiting germination and root growth at all concentrations . Over time, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the rate of elimination of similar compounds can be faster in animals administered a single low dose compared to those given a single high dose . This suggests that the effects of this compound may vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl coenzyme A carboxylase , which is involved in fatty acid biosynthesis. The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C-Demethyl Clethodim involves several steps, starting from Clethodim. The process typically includes the demethylation of Clethodim under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is designed to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: C-Demethyl Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that contribute to its herbicidal activity. These metabolites are crucial for its effectiveness in weed control .
類似化合物との比較
Similar Compounds: Similar compounds to C-Demethyl Clethodim include other cyclohexanedione oximes such as Clethodim, Sethoxydim, and Tralkoxydim .
Uniqueness: this compound is unique due to its high selectivity and effectiveness in controlling a wide range of weeds. Its specific mechanism of action and the ability to target specific molecular pathways make it a valuable tool in agricultural weed management .
特性
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJEPZJOFFBPS-YADWXFRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
